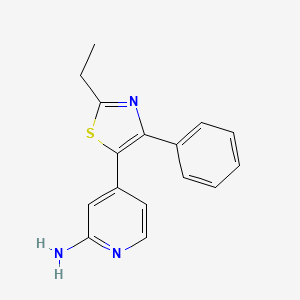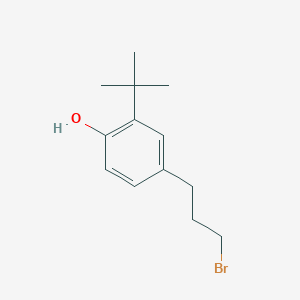
(2S)-1,4-diethoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,4-diethoxybutan-2-ol is an organic compound with the molecular formula C8H18O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of two ethoxy groups and a hydroxyl group attached to a butane backbone. It is used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-diethoxybutan-2-ol typically involves the reaction of (S)-2-butanol with ethyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of (S)-2-butanol is replaced by an ethoxy group. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,4-diethoxybutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be reduced to (2S)-1,4-diethoxybutane using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: (2S)-1,4-diethoxybutan-2-one.
Reduction: (2S)-1,4-diethoxybutane.
Substitution: Various substituted butanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-1,4-diethoxybutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-1,4-diethoxybutan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, although detailed studies are required to elucidate these pathways fully.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1,4-dimethoxybutan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1,4-diethoxybutane: Lacks the hydroxyl group present in (2S)-1,4-diethoxybutan-2-ol.
(2S)-1,4-diethoxybutan-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of ethoxy and hydroxyl groups, which confer specific reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various industrial applications.
Propiedades
Número CAS |
253310-93-9 |
|---|---|
Fórmula molecular |
C8H18O3 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(2S)-1,4-diethoxybutan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-3-10-6-5-8(9)7-11-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
FVQOQCNDUHGCFB-QMMMGPOBSA-N |
SMILES isomérico |
CCOCC[C@@H](COCC)O |
SMILES canónico |
CCOCCC(COCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


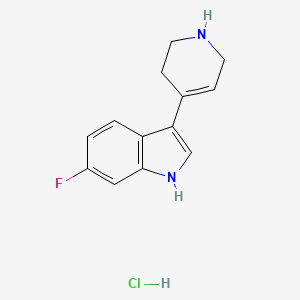
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)

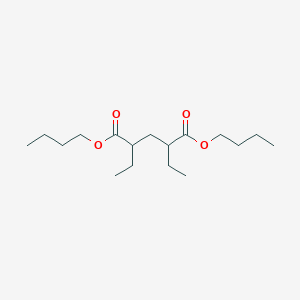
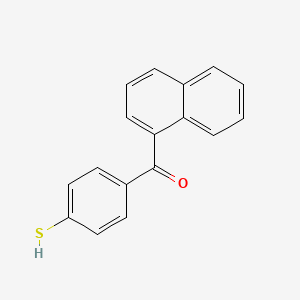
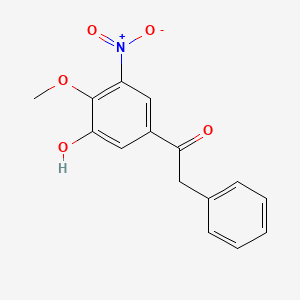
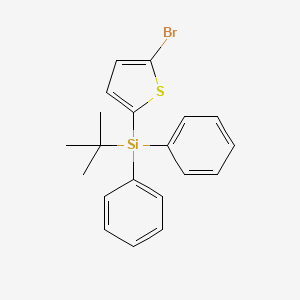

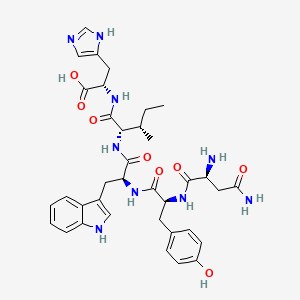


![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)](/img/structure/B14246667.png)
